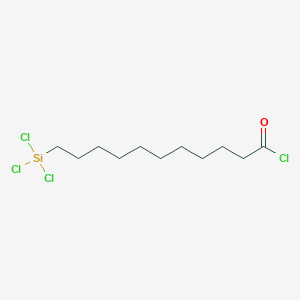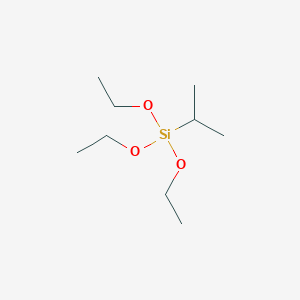
1,3-Oxaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxaphosphole is a heterocyclic compound containing both oxygen and phosphorus atoms within a five-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Oxaphosphole can be synthesized through various methods. One common approach involves the reaction of triphenylphosphine with activated acetylenic compounds in the presence of ketones. This method allows for the formation of the oxaphosphole ring under mild conditions . Another method involves the use of lithiated 1,3-dimethoxybenzene and hydrogen peroxide to produce phosphine oxide, which can then be iodinated to form the desired oxaphosphole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Oxaphosphole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert oxaphosphole derivatives into different phosphorus-containing compounds.
Substitution: The compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include triphenylphosphine, acetylenic compounds, ketones, and hydrogen peroxide. Reaction conditions typically involve mild temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include phosphine oxides, substituted oxaphospholes, and various phosphorus-containing heterocycles .
Aplicaciones Científicas De Investigación
1,3-Oxaphosphole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in catalysis.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1,3-oxaphosphole involves its ability to interact with various molecular targets and pathways. For example, it can catalyze the oxygenation of triphenylphosphine to triphenylphosphine oxide through a radical pathway, forming organic hydroperoxide as an intermediate . This mechanism is similar to that of flavin organic co-factors, which are known for their role in biological oxidation reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Thiaphosphole: Contains sulfur instead of oxygen in the ring structure.
1,3-Oxazole: Contains nitrogen instead of phosphorus in the ring structure.
1,3,2-Oxazaphosphole: Contains an additional nitrogen atom in the ring structure.
Uniqueness
1,3-Oxaphosphole is unique due to its combination of oxygen and phosphorus atoms within a five-membered ringThe presence of both oxygen and phosphorus allows for unique reactivity patterns not observed in similar compounds .
Propiedades
Número CAS |
21829-74-3 |
|---|---|
Fórmula molecular |
C3H3OP |
Peso molecular |
86.03 g/mol |
Nombre IUPAC |
1,3-oxaphosphole |
InChI |
InChI=1S/C3H3OP/c1-2-5-3-4-1/h1-3H |
Clave InChI |
GWJVCRCLPHANKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CP=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)


![1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14699770.png)







